molecular formula C27H26FN3O2S2 B12017633 (5Z)-3-Cyclopentyl-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one CAS No. 623939-71-9

(5Z)-3-Cyclopentyl-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12017633
CAS No.: 623939-71-9
M. Wt: 507.6 g/mol
InChI Key: SPZJYGZEFOMHMY-JLPGSUDCSA-N
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Description

(5Z)-3-Cyclopentyl-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a thiazolidinone ring, a pyrazole moiety, and several substituents that contribute to its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-Cyclopentyl-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, including the formation of the thiazolidinone ring and the introduction of the pyrazole moiety. Common synthetic routes may include:

    Formation of the Thiazolidinone Ring: This step often involves the reaction of a suitable thiourea derivative with a cyclopentanone derivative under acidic or basic conditions.

    Introduction of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone, followed by cyclization.

    Coupling Reactions: The final step involves coupling the thiazolidinone and pyrazole intermediates using appropriate reagents and conditions, such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-Cyclopentyl-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

(5Z)-3-Cyclopentyl-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-3-Cyclopentyl-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-3-Cyclopentyl-5-{[3-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-3-Cyclopentyl-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (5Z)-3-Cyclopentyl-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one lies in its specific substituents, which confer distinct chemical properties and reactivity. The presence of the fluoro and propoxy groups, along with the cyclopentyl and thiazolidinone rings, contributes to its unique behavior in chemical reactions and potential biological activities.

Properties

CAS No.

623939-71-9

Molecular Formula

C27H26FN3O2S2

Molecular Weight

507.6 g/mol

IUPAC Name

(5Z)-3-cyclopentyl-5-[[3-(3-fluoro-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H26FN3O2S2/c1-2-14-33-23-13-12-18(15-22(23)28)25-19(17-30(29-25)20-8-4-3-5-9-20)16-24-26(32)31(27(34)35-24)21-10-6-7-11-21/h3-5,8-9,12-13,15-17,21H,2,6-7,10-11,14H2,1H3/b24-16-

InChI Key

SPZJYGZEFOMHMY-JLPGSUDCSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C4CCCC4)C5=CC=CC=C5)F

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C4CCCC4)C5=CC=CC=C5)F

Origin of Product

United States

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